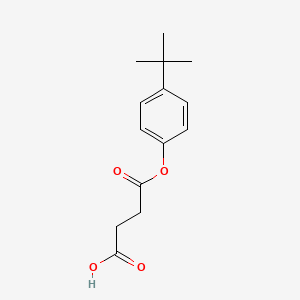![molecular formula C19H20N4O2 B5802655 N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine (EPBTA) is a chemical compound that belongs to the class of triazole derivatives. It has been found to possess various biological activities, including antifungal, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine inhibits the growth of fungi and cancer cells by interfering with their cell cycle and inducing apoptosis. It has also been suggested that N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and cancer cells by inducing apoptosis and interfering with their cell cycle. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess potent biological activities. However, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine also has some limitations for lab experiments. It is a yellow solid, which makes it difficult to dissolve in some solvents. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has several potential future directions for research. It can be further optimized for its antifungal, antitumor, and anti-inflammatory activity. In addition, its antioxidant activity can be further explored for the treatment of oxidative stress-related diseases. Furthermore, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine can be modified to improve its solubility and bioavailability. Finally, the mechanism of action of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine can be further elucidated to optimize its biological activity.
Métodos De Síntesis
The synthesis of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine involves the reaction of 3-ethoxy-4-(2-phenylethoxy)benzaldehyde and 4-amino-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a condensation reaction to form N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine as a yellow solid with a melting point of 193-195°C.
Aplicaciones Científicas De Investigación
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been extensively studied for its biological activities. It has been found to possess potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In addition, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-24-19-12-17(13-22-23-14-20-21-15-23)8-9-18(19)25-11-10-16-6-4-3-5-7-16/h3-9,12-15H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEFZRAMXFRSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)
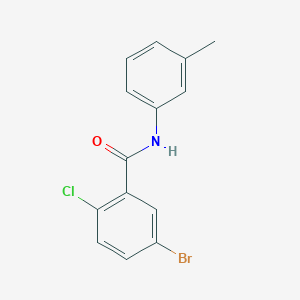
![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)

![2-ethoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl 2-iodobenzoate](/img/structure/B5802599.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)
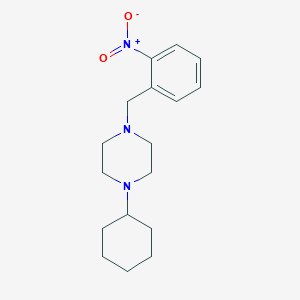
![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
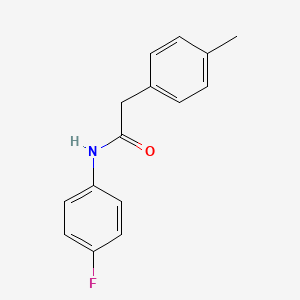
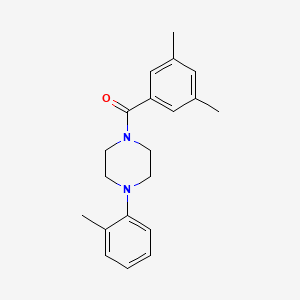
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
